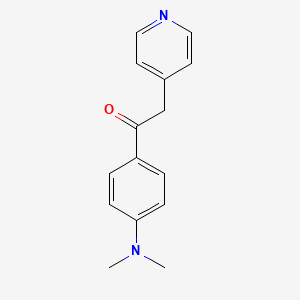![molecular formula C11H9BrN4 B13877528 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that contains both imidazo[1,2-a]pyridine and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and the pyrazole ring in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Bromination: The bromination of the imidazo[1,2-a]pyridine core is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Pyrazole Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a polar solvent (e.g., DMF).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF.
Major Products
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
作用機序
The mechanism of action of 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist by binding to specific receptors and modulating their activity.
Pathway Modulation: The compound can influence various biological pathways by interacting with key proteins and signaling molecules.
類似化合物との比較
Similar Compounds
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which affects its reactivity and biological activity.
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
3-iodo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine:
Uniqueness
The presence of the bromine atom in 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine makes it unique in terms of its reactivity and potential for further functionalization. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
特性
分子式 |
C11H9BrN4 |
|---|---|
分子量 |
277.12 g/mol |
IUPAC名 |
3-bromo-6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9BrN4/c1-15-6-9(4-14-15)8-2-3-11-13-5-10(12)16(11)7-8/h2-7H,1H3 |
InChIキー |
GDNJSDZWKITJTG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN3C(=NC=C3Br)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


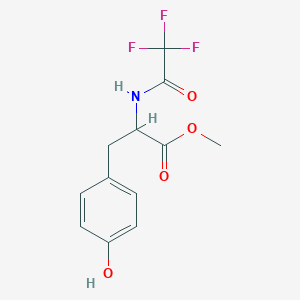

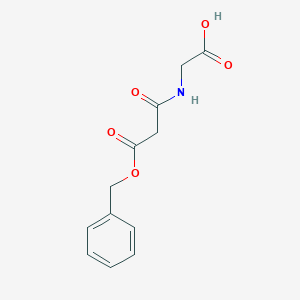
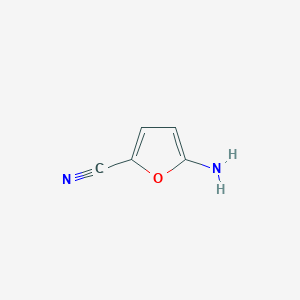
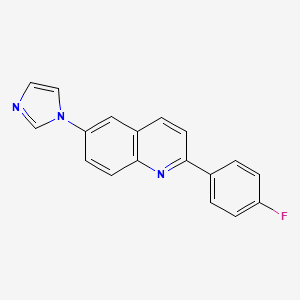
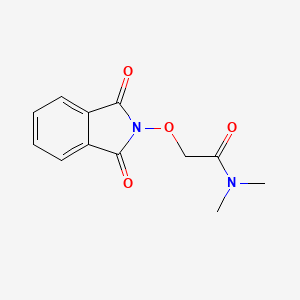
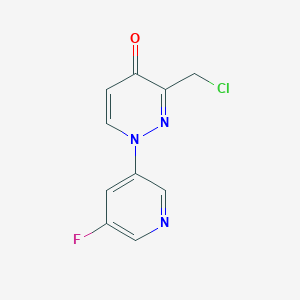
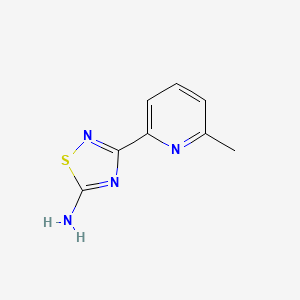
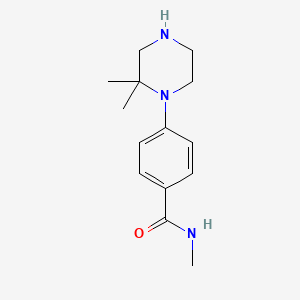
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)


